3-Amino-2-bromo-6-fluorophenol
Overview
Description
3-Amino-2-bromo-6-fluorophenol is an aromatic compound that belongs to the class of halogenated phenols It contains an amino group (-NH2), a bromine atom, and a fluorine atom attached to a benzene ring with a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-6-fluorophenol can be achieved through several methods. One common approach involves the halogenation of 3-Amino-6-fluorophenol with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetic acid to facilitate the process.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-Amino-6-fluorophenol is reacted with a brominated phenol in the presence of a palladium catalyst. This method allows for the selective introduction of the bromine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: 3-Amino-6-fluorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-bromo-6-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-6-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-fluorophenol
- 2-Amino-6-bromo-4-fluorophenol
- 3-Bromo-6-chloro-2-fluorophenol
Uniqueness
3-Amino-2-bromo-6-fluorophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-amino-2-bromo-6-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNOKMOQPNLZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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